molecular formula CH5NO3S B1316501 Methyl sulfamate CAS No. 55665-95-7

Methyl sulfamate

Cat. No. B1316501
CAS RN: 55665-95-7
M. Wt: 111.12 g/mol
InChI Key: FIYXUOWXHWJDAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of methyl sulfamate consists of one carbon atom, five hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . The InChIKey for methyl sulfamate is FIYXUOWXHWJDAM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyl sulfamate can undergo various chemical reactions. For instance, it has been used in site-selective bromination of sp3 C–H bonds . After halogenation, the sulfamate directing group can be displaced with nucleophiles to generate value-added alkyl bromide products .


Physical And Chemical Properties Analysis

Methyl sulfamate has a number of physical and chemical properties. It has a molecular weight of 111.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The topological polar surface area is 77.8 Ų .

Scientific Research Applications

Synthetic Chemistry Applications

Methyl sulfamate is involved in sulfamoylation reactions , enhancing the efficiency of converting hydroxyl groups into sulfamates. Okada et al. (2000) have highlighted an efficient method for sulfamoylation of a hydroxyl group using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents, which accelerates the reaction compared to traditional solvents, achieving high yields without a base. This process could be applied to a broad range of hydroxyl groups, indicating its significance in synthetic organic chemistry (Okada, Iwashita, & Koizumi, 2000).

Environmental and Biological Studies

Methyl sulfamate has been studied for its environmental persistence and potential biological impacts . A study by Shoeib et al. (2005) on perfluorinated sulfonamides, which are structurally related to methyl sulfamates, highlighted their occurrence in indoor and outdoor air and dust, reflecting on their environmental presence and potential exposure risks to humans (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).

Biomedical Research

In the biomedical field, sulfamates, including methyl sulfamate derivatives, have shown antitumor activities . Sommerwerk, Heller, & Csuk (2015) investigated pentacyclic triterpenoid sulfamates, demonstrating their cytotoxic activity against human tumor cell lines, indicating potential applications in cancer therapy (Sommerwerk, Heller, & Csuk, 2015). Additionally, Winum et al. (2004) discussed sulfamates' therapeutic applications, highlighting their roles as inhibitors of enzymes relevant to cancer and infectious diseases, showing the wide-ranging potential of sulfamates in drug development (Winum, Scozzafava, Montero, & Supuran, 2004).

properties

IUPAC Name

methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO3S/c1-5-6(2,3)4/h1H3,(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYXUOWXHWJDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512833
Record name Methyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl sulfamate

CAS RN

55665-95-7
Record name Methyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl sulfamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
146
Citations
P Kaliannan, S Vishveshwara, VSR Rao - Journal of Molecular Structure …, 1983 - Elsevier
Ab initio MO studies at the STO-3G and the 4-31G level are reported for aminomethanol (H 2 NCH 2 OH), aminesulfonic acid (H 2 NSO 3 H) and N-methylsulfamate (CH 3 NHSO 3 − ). …
Number of citations: 24 www.sciencedirect.com
LWL Woo, NM Howarth, A Purohit… - Journal of Medicinal …, 1998 - ACS Publications
Synthetic routes to potent steroidal and nonsteroidal sulfamate-based active site-directed inhibitors of the enzyme steroid sulfatase, a topical target in the treatment of postmenopausal …
Number of citations: 201 pubs.acs.org
S Sathyamoorthi, S Banerjee, J Du Bois, NZ Burns… - Chemical …, 2018 - pubs.rsc.org
… Here, we describe a reaction protocol for the site-selective bromination of sp 3 C–H bonds using an N-methyl sulfamate directing group. This auxiliary is facile to install on 1 and 2 …
Number of citations: 70 pubs.rsc.org
CJM Huige, C Altona - Journal of Computational Chemistry, 1995 - Wiley Online Library
… methyl sulfate, sulfamate, and methyl sulfamate ground states, the frequencies compared favorably with the AMBER and CHARMm calculated frequencies. The transferability of the …
Number of citations: 134 onlinelibrary.wiley.com
H Yamamoto, E Ho, I Sasaki, M Mitsutake, Y Takagi… - 2011 - Wiley Online Library
… Methyl sulfamate is a good nucleophile in the presence of mercuric triflate and efficiently generates monoallylation products in excellent yield at room temperature. Furthermore, the solid…
A Qureshi, DJ Faulkner - Tetrahedron, 1999 - Elsevier
… we had to account for an N-methyl sulfamate group that adopted two different conformations … Placement of the N-methyl sulfamate group at C-15 explains the presence of two N-methyl …
Number of citations: 80 www.sciencedirect.com
BE Maryanoff, SO Nortey, JF Gardocki… - Journal of medicinal …, 1987 - ACS Publications
Novel sugar sulfamate 1 (McN-4853, topiramate) has been found to exhibit potent anticonvulsant activity analogous to that of phenytoin. In the maximal electroshock seizure test, orally …
Number of citations: 257 pubs.acs.org
DM Whitfield, D Lamba, TH Tang, IG Csizmadia - Carbohydrate research, 1996 - Elsevier
… Water complexes of the N-methyl sulfamate anions give insight into binding motifs, including bifurcated hydrogen-bonded systems and hydrogen-bond properties for the sulfoamino …
Number of citations: 8 www.sciencedirect.com
P Blans, M Bergon, A Vigroux - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… phenols (ArOH/ArO − ) and transiently methyl sulfamate ester (δ 3.91) which decomposes during … into methanol via the intermediacy of methyl sulfamate. This supports the proposal that …
Number of citations: 2 pubs.rsc.org
M Kubicki, PW Codding - Journal of Molecular Structure, 2001 - Elsevier
… In both compounds, the methyl sulfamate groups are in equatorial positions. The N–H⋯O intermolecular hydrogen bonds involving sulfamate oxygen atoms connect molecules into …
Number of citations: 7 www.sciencedirect.com

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